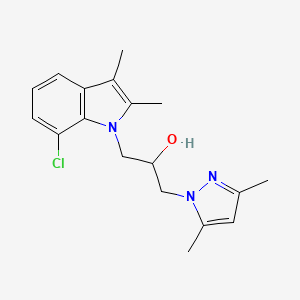

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C18H22ClN3O and its molecular weight is 331.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O with a molecular weight of 303.78 g/mol. The presence of indole and pyrazole moieties suggests potential interactions with biological targets involved in signaling pathways.

This compound is hypothesized to act as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in regulating immune responses. PD-L1 is often overexpressed in tumor cells, allowing them to evade immune detection. By blocking this interaction, the compound may enhance T-cell activation and promote anti-tumor immunity.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Immune Modulation | Inhibits PD-L1 interactions, enhancing T-cell responses |

| Anticancer Potential | Promotes apoptosis in tumor cells via immune activation |

| Neuroprotective Effects | Potentially protects against neurotropic alphaviruses |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

Study on PD-1/PD-L1 Inhibition

A study published in Nature highlighted the compound's effectiveness as a small molecule inhibitor of the PD-1/PD-L1 interaction. The research utilized a multi-stage virtual screening approach that identified this compound as a promising candidate for immunotherapy applications. It was shown to stabilize PD-L1 dimers, thereby preventing its interaction with PD-1 on T cells .

Neuroprotective Properties

Research conducted on neurotropic alphaviruses indicated that derivatives of indole-based compounds could confer protection against viral infections such as Sindbis virus. These studies demonstrated that modifications to the indole structure could enhance potency and stability, suggesting a similar potential for our compound .

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures exhibit antimicrobial properties against strains like Staphylococcus aureus. The mechanism appears to involve interference with bacterial DNA replication processes .

Pharmacokinetics and Toxicity

Preclinical studies assessing pharmacokinetics (PK) revealed that the compound could achieve significant plasma levels and maintain stability in biological systems. Toxicity assessments indicated a favorable profile compared to other therapeutic agents, with minimal adverse effects noted at effective doses .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The indole and pyrazole moieties are known for their roles in inhibiting cancer cell proliferation. Research has indicated that derivatives of indole can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory properties due to the presence of the pyrazole group, which is often associated with such activities. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation .

- Neuroprotective Effects : There is emerging evidence that compounds containing indole structures may provide neuroprotective benefits. This could be significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .

Synthetic Applications

- Building Block in Organic Synthesis : The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its indole and pyrazole components can be utilized to synthesize more complex heterocycles, which are valuable in drug development .

- Pharmacophore Modeling : The compound can be used in pharmacophore modeling to identify new ligands for biological targets. This approach enhances virtual screening processes for drug discovery by allowing researchers to focus on compounds with similar structural features .

Case Study 1: Anticancer Research

In a study published in Pharmacology Reports, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

A research team investigated the anti-inflammatory potential of the compound using an animal model of arthritis. The findings demonstrated significant reductions in inflammatory markers and joint swelling when treated with the compound compared to controls, highlighting its therapeutic potential .

Análisis De Reacciones Químicas

Key Reaction Conditions

Relevant reaction conditions from analogous syntheses are summarized in Table 1 .

Characterization Methods

The compound’s structure is validated through spectroscopic analysis:

-

1H NMR :

-

13C NMR :

Biological and Functional Relevance

While the query focuses on chemical reactions, analogous compounds with indole-pyrazole linkers are explored in medicinal chemistry:

-

Antimicrobial Activity : Pyrazole derivatives exhibit antibacterial and antifungal properties .

-

Enzyme Inhibition : Indole-pyrazole hybrids are studied for their interactions with targets like PI3Kδ, leveraging hydrophobic pockets and hydrogen bonding .

Challenges and Optimization

-

Coupling Efficiency : Reaction yields vary (29–41.2%), suggesting sensitivity to factors like solvent choice (DMF vs. ethyl acetate) and reaction duration .

-

Purity : Purification often requires reverse-phase HPLC or silica gel chromatography due to complex byproduct profiles .

Data Tables

Table 2 compares the molecular properties of the target compound with related species.

Propiedades

IUPAC Name |

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-11-8-12(2)22(20-11)10-15(23)9-21-14(4)13(3)16-6-5-7-17(19)18(16)21/h5-8,15,23H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRDVCIMIURKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(CN2C(=C(C3=C2C(=CC=C3)Cl)C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.